

Synthesis of Bromo-PEG2-THP: A Versatile Linker for PROTAC Development

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Compound of Interest

Compound Name: **Bromo-PEG2-THP**

Cat. No.: **B3105099**

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

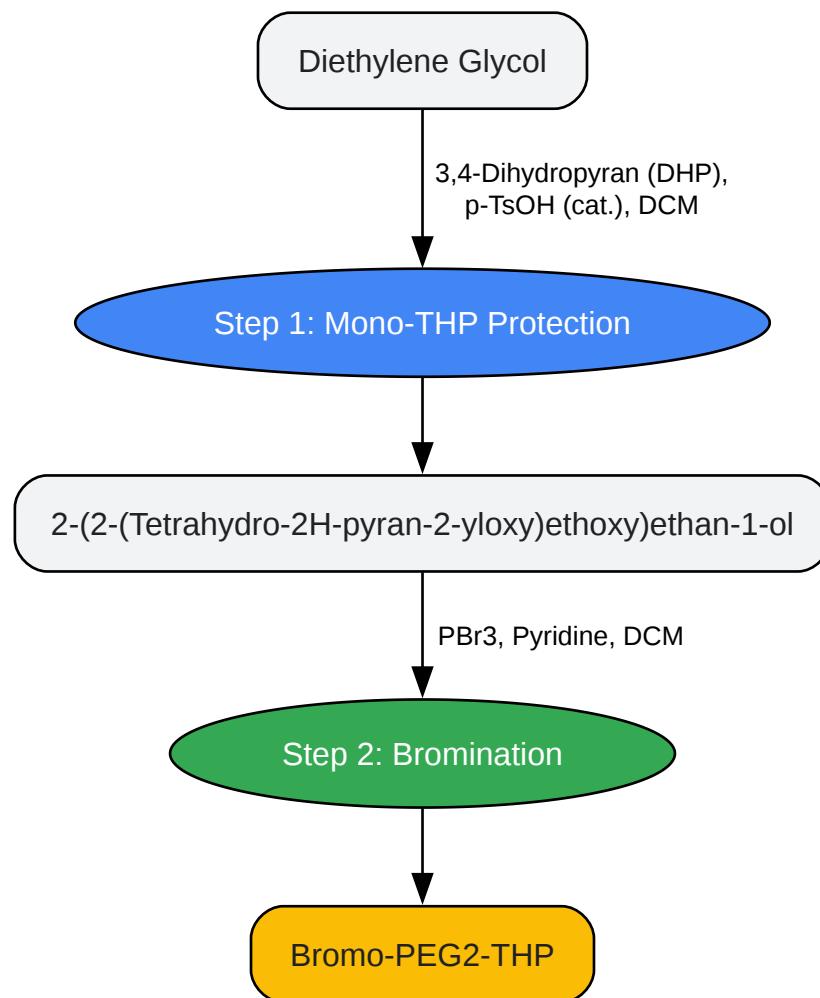
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

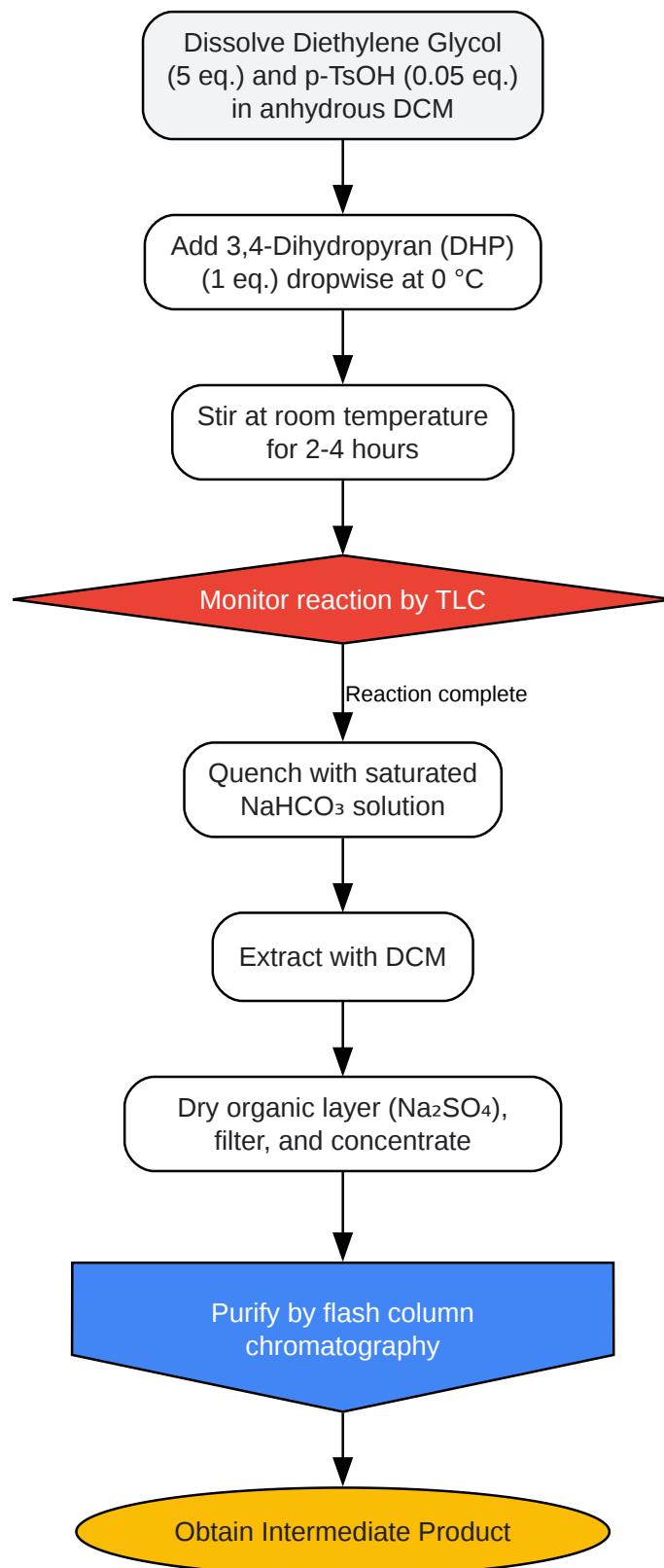
PEG-based linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. **Bromo-PEG2-THP** is a valuable bifunctional linker that incorporates a two-unit polyethylene glycol (PEG2) spacer, providing flexibility and appropriate length. It is functionalized with a reactive bromide group for facile conjugation to a nucleophilic site on a warhead or E3 ligase ligand, and a tetrahydropyran (THP) protected hydroxyl group. The THP group is a stable protecting group that can be removed under acidic conditions to reveal a hydroxyl group for subsequent conjugation, allowing for a modular and controlled PROTAC assembly.

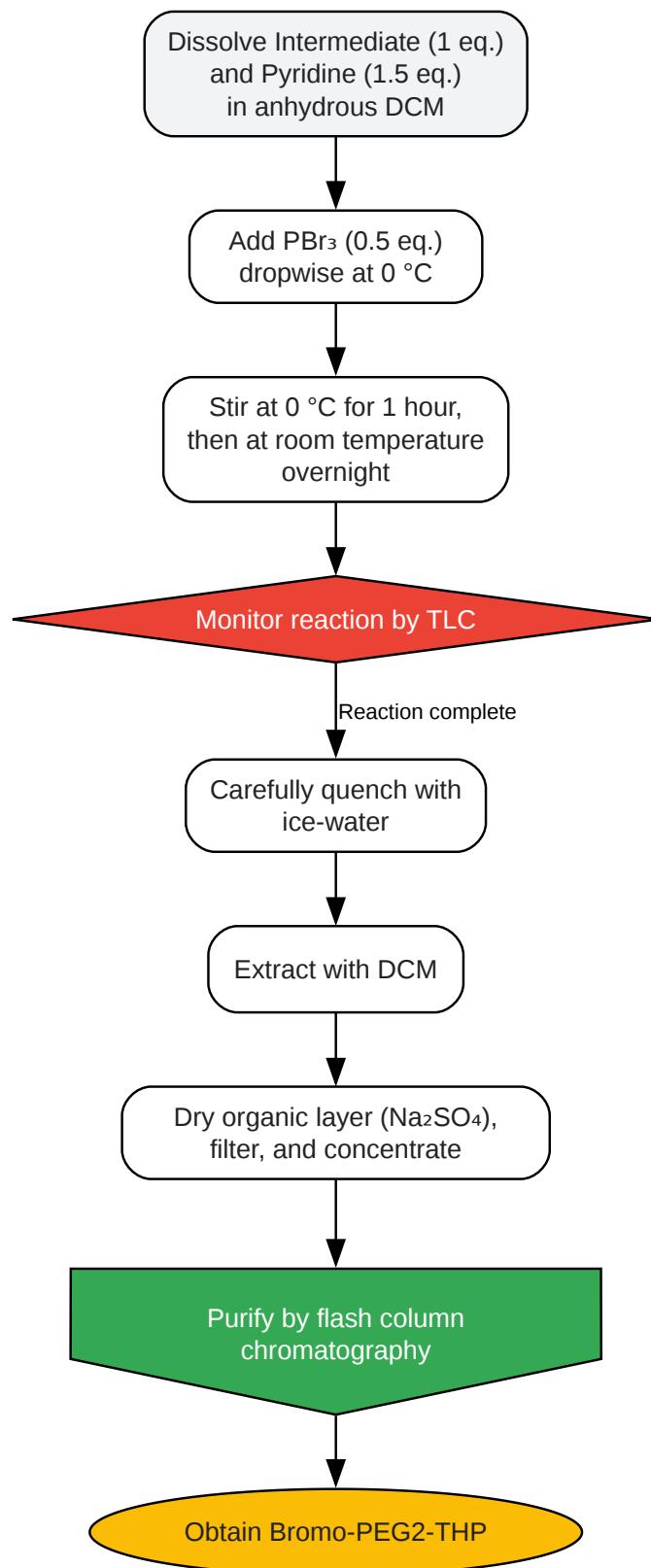
This document provides a detailed, step-by-step proposed protocol for the two-step synthesis of **Bromo-PEG2-THP**, starting from commercially available diethylene glycol.

Proposed Synthesis Pathway

The synthesis of **Bromo-PEG2-THP** can be achieved in a two-step process starting from diethylene glycol. The first step involves the selective monoprotection of one of the hydroxyl groups with a tetrahydropyranyl (THP) group. The second step is the conversion of the remaining free hydroxyl group to a bromide.





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